molecular formula C16H15N B12122867 1-(3-Methylbenzyl)-1H-indole

1-(3-Methylbenzyl)-1H-indole

Cat. No.: B12122867
M. Wt: 221.30 g/mol
InChI Key: WJRLJTUULXTWGM-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a benzyl group substituted at the 1-position of the indole ring, with a methyl group attached to the benzyl moiety. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylbenzyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3-Methylbenzyl)-1H-indole can be compared with other indole derivatives:

    1-Benzyl-1H-indole: Lacks the methyl group on the benzyl moiety, which may affect its chemical reactivity and biological activity.

    1-(2-Methylbenzyl)-1H-indole: The methyl group is positioned differently, potentially leading to variations in steric and electronic effects.

    1-(4-Methylbenzyl)-1H-indole: Similar to this compound but with the methyl group at the 4-position, which can influence its properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impact its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]indole

InChI

InChI=1S/C16H15N/c1-13-5-4-6-14(11-13)12-17-10-9-15-7-2-3-8-16(15)17/h2-11H,12H2,1H3

InChI Key

WJRLJTUULXTWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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